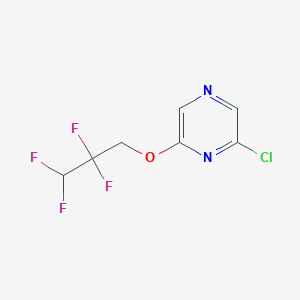
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
描述
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine: is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a 2,2,3,3-tetrafluoropropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine typically involves the following steps:
Starting Materials: : The synthesis begins with pyrazine as the core structure.
Substitution Reactions: : The pyrazine ring undergoes substitution reactions to introduce the chloro group at the 2-position.
Esterification: : The 2,2,3,3-tetrafluoropropoxy group is introduced through an esterification reaction involving 2,2,3,3-tetrafluoropropionic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: : The compound's unique properties make it useful in the development of advanced materials and industrial processes.
作用机制
The mechanism by which 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
相似化合物的比较
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine can be compared with other similar compounds, such as:
2-Chloropyrazine: : Similar in structure but lacks the 2,2,3,3-tetrafluoropropoxy group.
2,2,3,3-Tetrafluoropropoxybenzene: : Similar functional group but different core structure.
2-Chloro-6-fluoropyrazine: : Similar chloro substitution but different fluorine position.
生物活性
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine is a pyrazine derivative that has garnered attention due to its potential biological activities. Pyrazines are known for their diverse roles in medicinal chemistry, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated pyrazine ring substituted with a tetrafluoropropoxy group. This unique structure may influence its biological interactions and pharmacological effects.
1. Antimicrobial Activity
Pyrazine derivatives have shown significant antimicrobial properties. For instance, studies on similar compounds suggest that they can inhibit bacterial growth and possess antifungal activities.
2. Antioxidant Properties
The antioxidant activity of pyrazines is noteworthy. Compounds in this class can scavenge free radicals and mitigate oxidative stress in various biological models.
3. Anticancer Potential
Research into related pyrazole compounds has highlighted their potential as anticancer agents. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Reactive Oxygen Species (ROS) Scavenging: Pyrazines can neutralize ROS, reducing cellular damage.
- Enzyme Inhibition: Some derivatives may inhibit key enzymes involved in inflammatory and cancer pathways.
- Cell Signaling Modulation: Pyrazines might influence signaling pathways that regulate cell proliferation and apoptosis.
属性
IUPAC Name |
2-chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF4N2O/c8-4-1-13-2-5(14-4)15-3-7(11,12)6(9)10/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYCDLXLWQBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















